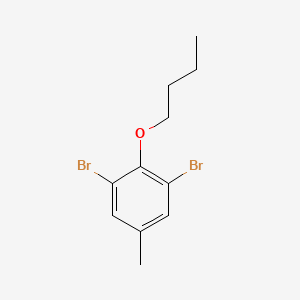
(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 138133-34-3 . It has a molecular weight of 135.64 and its IUPAC name is (2S,5S)-2,5-dimethylpyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular formula of “(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride” is C6H14ClN . The InChI code is 1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 .
Physical And Chemical Properties Analysis
“(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .
Applications De Recherche Scientifique
Asymmetric Synthesis : A study by Zwaagstra et al. (1993) developed a new synthetic route for (2S,5S)-dimethylpyrrolidine, which can also be applied to synthesize the (2R,5R)-enantiomer. This synthesis provides the C2-symmetric pyrrolidine enantiomerically pure (e.e. ≥ 97%) and is significant for its potential applications in asymmetric synthesis (Zwaagstra, Meetsma, & Feringa, 1993).
Assignment of Absolute Configuration : Perrone and Tortorella (1978) developed a method for assigning the absolute configuration to trans-2,5-dimethylpyrrolidine. This method involves radical chlorination and cyclization of optically active amines, providing a way to determine the absolute configuration of related compounds (Perrone & Tortorella, 1978).
Analysis in Urinary Assay : Ogata, Iwamoto, and Taguchi (1991) used high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry to examine 2,5-dimethylpyrrole, derived from 2,5-hexanedione in the urine of subjects exposed to n-hexane. This study suggests the compound's application in the detection and analysis of occupational exposure to certain chemicals (Ogata, Iwamoto, & Taguchi, 1991).
Enantioselective Biotransformations in Organic Synthesis : Chen et al. (2012) reported on the use of an amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides and its application in organic synthesis. This process demonstrates the potential for using biotransformation techniques in the synthesis of enantiomerically pure compounds (Chen, Gao, Wang, Zhao, & Wang, 2012).
Pharmacokinetic and Metabolic Studies : The metabolism of related compounds, such as cis-2,5-dimethylpyrrolidine-1-carboxanilide in various rodents, has been studied by Mitchell and Waring (1978), highlighting its pharmacokinetic properties and potential therapeutic applications (Mitchell & Waring, 1978).
Safety and Hazards
The safety information available indicates that “(2S,5S)-2,5-Dimethylpyrrolidine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
(2S,5S)-2,5-dimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNFHHYTYQLIO-GEMLJDPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)



![7-Bromo-2-methylpyrido[3,2-d]pyrimidin-4-ol](/img/structure/B597407.png)



![5-Methoxythiazolo[4,5-b]pyridine-2-thiol](/img/structure/B597413.png)



